2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that features a furan ring, a pyridazine ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid with hydrazine to form a hydrazide intermediate. This intermediate is then cyclized with an appropriate diketone to form the pyridazine ring. Finally, the phenylacetamide group is introduced through an amide coupling reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The phenylacetamide group can participate in substitution reactions, where the phenyl ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
- Oxidized derivatives of the furan ring.
- Dihydropyridazine derivatives.
- Functionalized phenylacetamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazine rings could facilitate binding to specific sites, while the phenylacetamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-benzylacetamide: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness: The presence of the phenylacetamide group in 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide distinguishes it from similar compounds
Properties
Molecular Formula |
C16H13N3O3 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C16H13N3O3/c20-15(17-12-5-2-1-3-6-12)11-19-16(21)9-8-13(18-19)14-7-4-10-22-14/h1-10H,11H2,(H,17,20) |
InChI Key |
YNWNQYIIFRORME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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